molecular formula C14H23N5O2 B5507673 2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide

2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide

Cat. No. B5507673
M. Wt: 293.36 g/mol
InChI Key: IPZMGZQOXRUJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to the desired complex molecules. For instance, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can lead to the formation of new pyrano[2,3-d]pyrimidine scaffolds through reactions with various reagents like formamide, formic acid, urea, and others, yielding moderate to high yields of the desired products (El‐Sayed et al., 2021). Similarly, condensation reactions involving ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine can produce 4-amino-substituted pyrimidine derivatives (Kuznetsov et al., 2007).

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

The chemistry of pyrimidine derivatives has been extensively explored due to their significant biological activities and therapeutic potential. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acids showcases the versatility of pyrimidine derivatives in creating biologically potent molecules with potential therapeutic applications (R. Nandha kumar et al., 2001).

Development of Novel Drugs

Pyrimidine scaffolds have been identified as key precursors for medicinal and pharmaceutical industries, underscoring their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) covers synthetic pathways employed for the development of pyrano[2,3-d]pyrimidine scaffolds, highlighting their application in developing lead molecules for therapeutic use, especially in hybrid catalysts' synthesis (Mehul P. Parmar et al., 2023).

Exploration of Biological Activities

The exploration of enaminoketones and enaminothiones for their utilization in preparing heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives reveals the crucial role of pyrimidine derivatives in synthetic chemistry. These compounds are recognized for their potential anticonvulsant properties and versatility as synthetic intermediates (G. Negri et al., 2004).

Identification of Lead Molecules for CNS Drugs

The identification of functional chemical groups, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity, emphasizes the significance of pyrimidine structures in the discovery of novel therapeutic agents (S. Saganuwan, 2017).

Prophylactic Efficacy against Organophosphate Exposure

Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure has shown the prophylactic efficacy of compounds, highlighting the potential of pyrimidine derivatives in developing broad-spectrum prophylactic agents (D. Lorke & G. Petroianu, 2018).

properties

IUPAC Name

2-(ethylamino)-N-(3-morpholin-4-ylpropyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-2-15-14-17-10-12(11-18-14)13(20)16-4-3-5-19-6-8-21-9-7-19/h10-11H,2-9H2,1H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZMGZQOXRUJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide

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